5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole
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Overview
Description
5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole is a synthetic indole derivative Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The specific substitutions of bromine and fluorine can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) and Selectfluor .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This could include continuous flow chemistry techniques and the use of automated reactors to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Selectfluor: Used for fluorination.
Palladium Catalysts: Used in coupling reactions.
Acids and Bases: Used to control the pH and facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized indoles .
Scientific Research Applications
5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and fluorine substitutions can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2,3-dihydro-1H-indole
- 7-Bromo-2,3-dihydro-1H-indole
- 4-Methyl-2,3-dihydro-1H-indole
Uniqueness
5-Bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole is unique due to the combination of bromine, fluorine, and methyl substitutions on the indole ring. This specific substitution pattern can result in distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
5-bromo-7-fluoro-4-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9BrFN/c1-5-6-2-3-12-9(6)8(11)4-7(5)10/h4,12H,2-3H2,1H3 |
InChI Key |
PHVZZCYBKUQOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCN2)F)Br |
Origin of Product |
United States |
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